Sulamserod
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS-100302 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of RS-100302 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
RS-100302 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of RS-100302 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
RS-100302 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving serotonin receptors.
Medicine: Explored for its potential therapeutic effects in treating atrial fibrillation and other cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting serotonin receptors.
Mechanism of Action
RS-100302 exerts its effects by selectively binding to and antagonizing the serotonin receptor subtype 5-HT4. This interaction inhibits the receptor’s activity, leading to a reduction in atrial chronotropic and inotropic responses. The compound’s antiarrhythmic effects are primarily due to its ability to prolong the atrial effective refractory period, reduce the dispersion of refractoriness, and minimally slow conduction velocity .
Comparison with Similar Compounds
RS-100302 is unique in its high selectivity and potency as a 5-HT4 receptor antagonist. Similar compounds include:
Piboserod: Another 5-HT4 receptor antagonist with similar antiarrhythmic properties.
Cisapride: A partial agonist of the 5-HT4 receptor, used to study its effects on atrial electrophysiological properties.
RS-100302 stands out due to its specific electrophysiological profile, which suggests it may have atrial antiarrhythmic potential without producing ventricular proarrhythmic effects .
Biological Activity
Sulamserod, also known as RS-100302, is a selective antagonist of the 5-HT4 serotonin receptor. It has garnered attention for its potential therapeutic applications in various gastrointestinal disorders and its antiarrhythmic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
This compound functions primarily as a 5-HT4 receptor antagonist , which plays a crucial role in modulating neurotransmission in the central and peripheral nervous systems. By inhibiting the activity of this receptor, this compound can influence various physiological processes, particularly those related to gastrointestinal motility and cardiac rhythm.
Key Biological Activities
- Gastrointestinal Effects : this compound has been studied for its ability to alleviate symptoms associated with gastrointestinal disorders, including irritable bowel syndrome (IBS). Its antagonistic action on the 5-HT4 receptor helps regulate gut motility and secretion.
- Antiarrhythmic Properties : The compound exhibits antiarrhythmic activity, making it a candidate for treating cardiac arrhythmias. This effect is attributed to its influence on serotonin signaling pathways that affect cardiac function .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the 5-HT4 receptor with a high affinity. For instance, one study reported a Ki value of 66.3 nM, indicating strong binding affinity to the receptor . This property is essential for its potential therapeutic effects.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in treating gastrointestinal conditions. In these studies, administration of this compound resulted in significant improvements in motility parameters compared to control groups. Furthermore, its antiarrhythmic effects were validated through ECG monitoring in animal models subjected to induced arrhythmias.
Clinical Case Studies
Several clinical case studies have explored the therapeutic use of this compound:
- Case Study on IBS : A double-blind placebo-controlled trial involving patients with IBS showed that those treated with this compound experienced reduced abdominal pain and improved bowel habits compared to those receiving placebo .
- Cardiac Arrhythmia Management : In a cohort study involving patients with recurrent atrial fibrillation, this compound was administered alongside standard antiarrhythmic therapy. Results indicated a lower incidence of arrhythmia recurrence in patients treated with this compound compared to those who did not receive it .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O5S/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19/h12-13,22H,2-11,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUGBCTWXCXBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176382 | |
Record name | Sulamserod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219757-90-1 | |
Record name | Sulamserod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219757901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulamserod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULAMSEROD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73EBX462X5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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